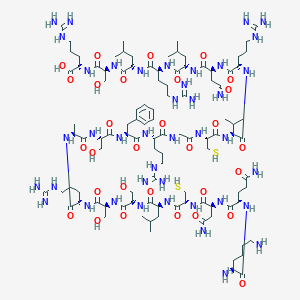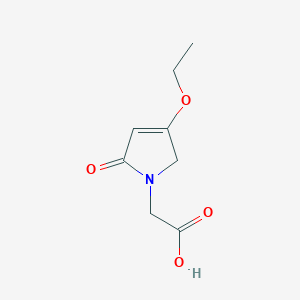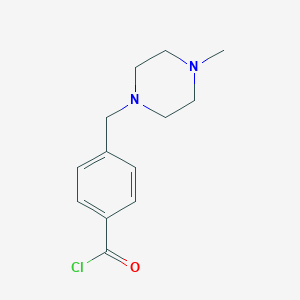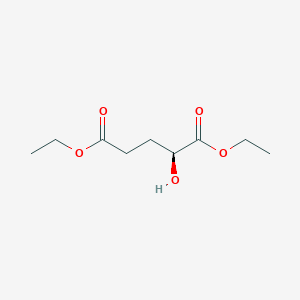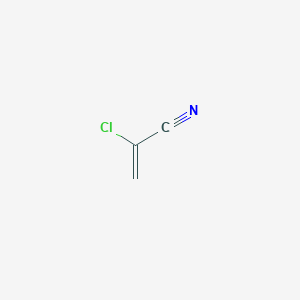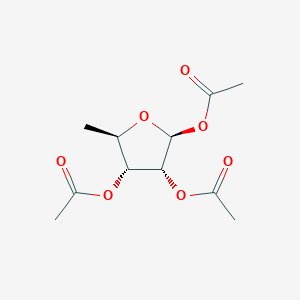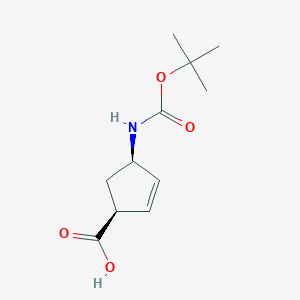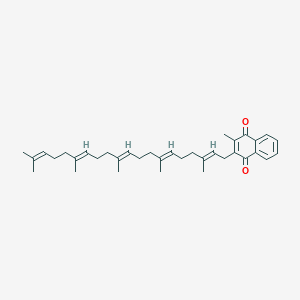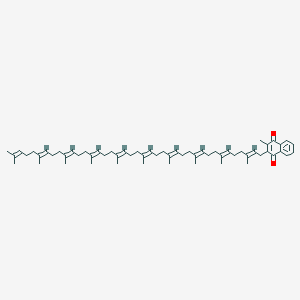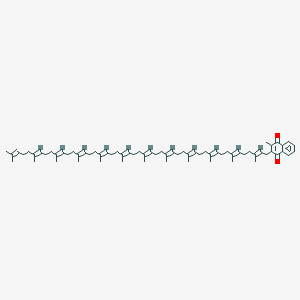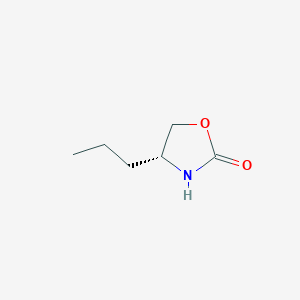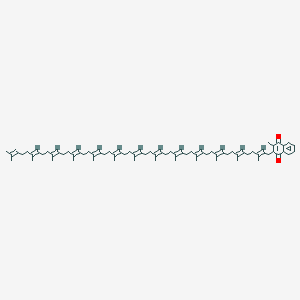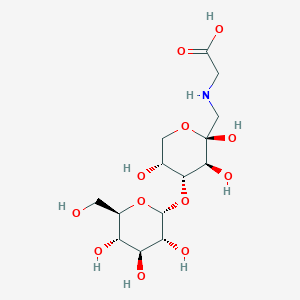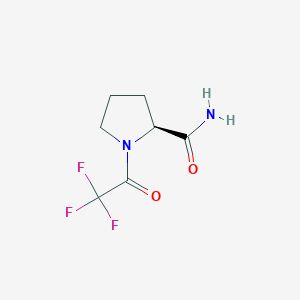
1-(Trifluoroacetyl)prolinamide
Overview
Description
1-(Trifluoroacetyl)prolinamide is a chemical compound with the molecular formula C7H9F3N2O2 . It has an average mass of 210.154 Da and a mono-isotopic mass of 210.061615 Da . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Trifluoroacetimidoyl halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . Prolinamide plays a key role in promoting copper-catalyzed cycloaddition of azides and alkynes in aqueous media under aerobic conditions . This catalytic system is used for a ‘one-pot’ synthesis of triazoles from aliphatic halides and alkynes .Molecular Structure Analysis
The molecular structure of 1-(Trifluoroacetyl)prolinamide consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Prolinamide plays a key role in promoting copper-catalyzed cycloaddition of azides and alkynes in aqueous media via unprecedented metallacycle intermediates . The catalytic system is used for a ‘one-pot’ synthesis of triazoles from aliphatic halides and alkynes .Scientific Research Applications
Efficient Catalysis in Aldol Reactions
Prolinamide-Based Organocatalysts for Asymmetric Aldol Reactions : Prolinamide derivatives, including 1-(Trifluoroacetyl)prolinamide, have shown efficacy in catalyzing aldol reactions between ketones and aromatic aldehydes. These reactions exhibit good diastereoselectivity and enantioselectivity, essential for creating specific molecular configurations (Chen et al., 2012).
Solvent-Free Direct Aldol Reaction Catalysis : Research has demonstrated the efficiency of prolinamide derivatives in catalyzing aldol reactions under solvent-free conditions, which is significant for environmentally friendly and sustainable chemistry practices (Agarwal & Peddinti, 2010).
Organocatalyst Application and Recovery
- Use in Various Organic Reactions : Prolinamide and its derivatives have been successfully used as organocatalysts in several reactions, including aldol reactions. Their immobilization and recoverability have been a focus, enhancing their practicality in industrial applications (Gruttadauria, Giacalone, & Noto, 2008).
Synthesis of Specific Compounds
- Enantioselective Synthesis of Trifluorobutane-1,3-diols : Research has explored the use of prolinamide catalysts for the synthesis of specific compounds, such as 2-substituted 4,4,4-trifluorobutane-1,3-diols. This process involves the organocatalytic generation of trifluoroacetaldehyde and its reaction with aldehydes (Funabiki et al., 2015).
Safety And Hazards
According to the safety data sheet, 1-(Trifluoroacetyl)prolinamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It should not be released into the environment and should be handled with adequate ventilation and personal protective equipment .
Future Directions
Various organocatalysts have been developed for the aldol reaction but particular attention has been paid to prolinamide derivatives. They are easy to prepare and their catalytic activity can be readily tuned through structural modification . This suggests that 1-(Trifluoroacetyl)prolinamide and similar compounds may continue to be a focus of research in the future.
properties
IUPAC Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUQMJJSGXOLK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
